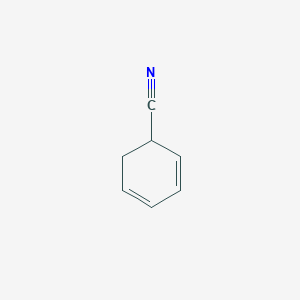

Cyclohexa-2,4-diene-1-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76356-97-3 |

|---|---|

Molecular Formula |

C7H7N |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

cyclohexa-2,4-diene-1-carbonitrile |

InChI |

InChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-4,7H,5H2 |

InChI Key |

NJAXHGAHWKKQRL-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=CC1C#N |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexa 2,4 Diene 1 Carbonitrile and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for accessing a wide range of substituted cyclohexa-2,4-diene-1-carbonitriles by building the molecule from simpler, acyclic precursors.

The Diels-Alder reaction stands as a cornerstone for the formation of six-membered rings and is a primary method for constructing the cyclohexene (B86901) backbone, which can then be further manipulated to yield the desired cyclohexa-2,4-diene system. researchgate.netcureffi.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative. researchgate.net The versatility of the Diels-Alder reaction allows for the introduction of various substituents on both the diene and dienophile, which can be strategically chosen to facilitate the subsequent introduction of the carbonitrile group.

For instance, the reaction of a substituted 1,3-butadiene (B125203) with an appropriate dienophile can yield a cyclohexene that is primed for further transformations. While the direct use of a dienophile bearing a nitrile group is possible, it is often more strategic to employ a dienophile with a precursor functional group that can be later converted to a nitrile.

Substituted cyclohexa-2,4-dienones are also valuable intermediates that can be generated in situ from the oxidation of o-alkoxy phenols. organic-chemistry.org These dienones can then participate in Diels-Alder reactions. organic-chemistry.orguoi.gr The resulting bicyclic products can serve as precursors to the target molecule.

A notable method involves the cobalt-catalyzed Diels-Alder reaction of alkynyl pinacol (B44631) boronic esters with various dienes, which produces cycloadducts with high regioselectivity. organic-chemistry.org These adducts can undergo further reactions, such as Suzuki coupling, to introduce additional diversity. organic-chemistry.org

Table 1: Examples of Diels-Alder Reactions for Cyclohexene Synthesis

| Diene | Dienophile | Product | Reference |

| 1,3-Butadiene | Maleic anhydride | Cyclohex-4-ene-1,2-dicarboxylic anhydride | odinity.com |

| (2Z,4E)-1,3,6-Triacetoxyhexa-2,4-diene | Maleic anhydride | cis,cis,cis-1-Acetoxy-3,6-di(acetoxymethyl)cyclohex-1-ene-4,5-dicarboxylic anhydride | rsc.org |

| Substituted cyclohexa-2,4-dienone | Various alkenes and alkynes | Bicyclo[2.2.2]octenone derivatives | organic-chemistry.org |

| Alkynyl pinacol boronic esters | Various dienes | Substituted cyclohexadiene derivatives | organic-chemistry.org |

Once a suitable cyclohexadiene or a precursor cyclohexene scaffold is in hand, the introduction of the carbonitrile group is the next critical step. This can be achieved through various cyanation methods, which are broadly classified as nucleophilic, electrophilic, and radical-mediated approaches.

Nucleophilic cyanation typically involves the displacement of a leaving group by a cyanide anion. A common strategy would be the conversion of a hydroxyl group on the cyclohexadiene ring to a good leaving group, such as a tosylate or a halide, followed by reaction with a cyanide salt like sodium or potassium cyanide. youtube.com The reaction of a halogenated alkane with sodium or potassium cyanide in ethanol (B145695) is a classic example of this type of substitution. youtube.com

The use of metal catalysts, such as nickel, can facilitate the cyanation of unactivated secondary alkyl chlorides or bromides with less toxic cyanide sources like zinc cyanide (Zn(CN)₂). organic-chemistry.org

Table 2: Nucleophilic Cyanation Reagents and Substrates

| Cyanide Source | Substrate Type | Catalyst/Conditions | Reference |

| Sodium/Potassium Cyanide | Alkyl Halides | Ethanol, heat | youtube.com |

| Zinc Cyanide (Zn(CN)₂) | Secondary Alkyl Chlorides/Bromides | Nickel catalyst | organic-chemistry.org |

| Tetrabutylammonium cyanide (TBACN) | Alkyl Halides | Copper catalyst, light | acs.org |

Electrophilic cyanation offers a complementary approach where a nucleophilic carbon on the cyclohexadiene ring attacks an electrophilic cyanide source. rsc.org This can be particularly useful if a carbanion or an organometallic species can be generated on the cyclohexadiene ring.

A variety of electrophilic cyanating reagents have been developed. rsc.org Tosyl cyanide (TsCN) is a common reagent used for this purpose. youtube.com The reaction of an aryl Grignard or lithium reagent with tosyl cyanide can produce the corresponding nitrile in high yield. youtube.com Other electrophilic cyanide sources include cyanogen (B1215507) bromide and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).

Table 3: Common Electrophilic Cyanating Reagents

| Reagent | Abbreviation | Typical Substrate | Reference |

| Tosyl Cyanide | TsCN | Organometallics, Carbanions | youtube.com |

| N-Cyano-N-phenyl-p-toluenesulfonamide | NCTS | Various nucleophiles | rsc.org |

| Cyanogen Bromide | BrCN | Amines, Organometallics | youtube.com |

Radical-mediated cyanation has emerged as a powerful tool for the formation of C-CN bonds under mild conditions. These methods often involve the generation of a radical species on the substrate, which then reacts with a cyanide source.

Tosyl cyanide can also serve as a source of the cyano radical under photocatalytic conditions. rsc.org Visible-light-induced organophotoredox catalysis has been employed for the group transfer radical addition of olefins with tosyl cyanide. researchgate.net A photocatalytic approach has also been developed for the enantioselective carbocyanation of 1,3-dienes using trimethylsilyl (B98337) cyanide as the cyanide source in the presence of a copper catalyst. organic-chemistry.org

Introduction of the Carbonitrile Group via Cyanation Techniques

Functional Group Interconversions on Pre-formed Cyclohexadiene Scaffolds

An alternative to de novo synthesis is the modification of a pre-existing cyclohexa-2,4-diene ring that already bears a suitable functional group. This approach can be more efficient if a functionalized cyclohexadiene is readily available.

A key strategy involves the conversion of a ketone to a nitrile. For example, a cyclohexa-2,4-dienone can be converted to the corresponding cyanohydrin by treatment with hydrogen cyanide. Subsequent dehydration of the cyanohydrin would yield the desired α,β-unsaturated nitrile. Another method involves the use of tosylmethyl isocyanide, which can convert ketones into nitriles by adding a single carbon unit. organic-chemistry.org

Furthermore, a hydroxyl group on the cyclohexadiene ring, such as in cyclohexa-2,4-dienol, can be converted to a nitrile. This typically involves a two-step process where the alcohol is first converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a cyanide nucleophile.

Transformation of Existing Carboxylic Acid or Aldehyde Derivatives to Nitriles

The conversion of carboxylic acids and aldehydes into nitriles is a fundamental transformation in organic synthesis. These methods can be applied to the corresponding cyclohexa-2,4-diene-1-carboxylic acid or cyclohexa-2,4-diene-1-carboxaldehyde.

One direct route from an aldehyde involves a dehydrative coupling reaction. For instance, a B(C6F5)3-initiated process has been reported for the dehydrative coupling of cyclohexa-2,5-diene-1-carbaldehyde derivatives with 1,1-diarylalkenes. researchgate.net While this specific reaction leads to an ipso-allylation product, the activation of the aldehyde group on the cyclohexadiene ring is a key step that could be adapted for nitrile synthesis.

A more general and widely applicable method is the conversion of a carboxylic acid to a nitrile. A chemoenzymatic, cyanide-free cascade reaction provides a green alternative to traditional methods. nih.gov This three-step, one-pot process begins with the reduction of a carboxylic acid to an aldehyde, catalyzed by a carboxylate reductase (CAR). The intermediate aldehyde is then trapped in situ through the formation of an oxime with hydroxylamine. Finally, an aldoxime dehydratase (Oxd) catalyzes the dehydration of the oxime to the corresponding nitrile. nih.gov This method has been successfully applied to various aliphatic and aryl-aliphatic carboxylic acids, achieving high conversion rates and good isolated yields, such as the 78% isolated yield for phenylacetonitrile. nih.gov The applicability of this enzymatic cascade to cyclohexa-2,4-diene-1-carboxylic acid would depend on the substrate specificity of the involved enzymes.

The table below summarizes representative transformations of aldehydes and carboxylic acids to nitriles, which could be conceptually applied to the synthesis of cyclohexa-2,4-diene-1-carbonitrile.

| Starting Material | Reagents/Catalyst | Product | Key Features |

| Aldehyde | B(C6F5)3 | Allyl arene (via coupling) | Lewis acid-initiated dehydrative coupling. researchgate.net |

| Carboxylic Acid | CAR, NH2OH, Oxd | Nitrile | Chemoenzymatic, cyanide-free, one-pot cascade. nih.gov |

Modification of Other Nitrogen-Containing Functional Groups

Another synthetic avenue involves the modification of other nitrogen-containing functional groups, such as amides and oximes, which can be derived from the corresponding carboxylic acid or aldehyde.

The dehydration of primary amides is a classic and effective method for nitrile synthesis. rsc.orglibretexts.org This transformation is typically achieved using a variety of dehydrating agents, with phosphorus(V) oxide (P4O10) and thionyl chloride (SOCl2) being common choices. rsc.orglibretexts.orgpressbooks.pub The reaction involves heating the primary amide, such as cyclohexa-2,4-diene-1-carboxamide, with the dehydrating agent, followed by distillation of the resulting nitrile. libretexts.org This method is quite general and is not typically limited by steric hindrance. pressbooks.pub

Similarly, nitriles can be synthesized from oximes. The oxime of cyclohexa-2,4-diene-1-carboxaldehyde can serve as a direct precursor. A notable development in this area is the use of sulfuryl fluoride (B91410) (SO2F2) to mediate the ring-opening cross-coupling of cyclobutanone (B123998) oxime derivatives with alkenes, leading to the formation of aliphatic nitriles. beilstein-journals.org This reaction proceeds through an oxime sulfonyl ester intermediate, which then forms an iminyl radical. While this specific example involves a ring-opening, the in-situ activation of the oxime N-O bond by SO2F2 presents a viable strategy for the direct dehydration of a stable aldoxime to a nitrile under mild conditions. beilstein-journals.org

The following table outlines these transformations.

| Precursor Functional Group | Reagents | Product Functional Group | Notes |

| Primary Amide | P4O10 or SOCl2 | Nitrile | General and widely used dehydration method. rsc.orgpressbooks.pub |

| Oxime | SO2F2, base, Cu catalyst | Nitrile | SO2F2-mediated activation of the N-O bond. beilstein-journals.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. This includes the use of one-pot and multicomponent reactions to improve efficiency and reduce waste.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, are another cornerstone of green chemistry. frontiersin.orgnih.gov While a specific MCR for this compound is not prominently reported, the general strategy is highly applicable. For instance, the synthesis of highly functionalized cyclohexadienes can be achieved through multicomponent domino annulation reactions. The development of such strategies for the target molecule would represent a significant advancement in its sustainable synthesis.

The concept of using a stable, solid hydrogen cyanide (HCN) surrogate that can be activated under specific conditions also aligns with green chemistry principles by avoiding the use of highly toxic HCN gas. A cyclohexa-1,4-diene-based HCN surrogate has been developed for this purpose, which can be prepared on a gram scale and is bench-stable. researchgate.net This surrogate can then be used in transfer hydrocyanation reactions. organic-chemistry.org

The table below summarizes these green chemistry approaches.

| Strategy | Example | Green Chemistry Aspect |

| One-Pot Synthesis | Cyclohexanecarbonitrile from cyclohexanone | High yield, single solvent, reduced waste. scirp.org |

| Multicomponent Reactions | General synthesis of complex molecules | Atom economy, reduced steps, less purification. frontiersin.orgnih.gov |

| HCN Surrogate | Cyclohexa-1,4-diene-based surrogate | Avoids use of toxic HCN gas. researchgate.net |

Utilization of Environmentally Benign Solvents (e.g., aqueous media)

The selection of a solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a significant research effort to replace them with greener alternatives, such as water.

Water offers several advantages as a solvent for Diels-Alder reactions. It is non-flammable, non-toxic, and inexpensive. Furthermore, hydrophobic effects can lead to an increase in the effective concentration of reactants, which can accelerate reaction rates. For some Diels-Alder reactions, a rate enhancement of up to 700 times has been observed in water compared to non-polar organic solvents.

While specific industrial-scale syntheses of this compound in purely aqueous media are not extensively documented in public literature, the principles of "on-water" organocatalysis are well-established for related transformations. For instance, the organocatalyzed [4+2] cycloaddition of enones and nitro dienes shows a significant rate enhancement in water. This suggests a promising avenue for the development of greener syntheses for cyanocyclohexene derivatives. The synthesis of related compounds often involves an aqueous workup, where the reaction mixture is poured into water to precipitate the product, indicating the product's low solubility in water and the compatibility of the process with aqueous systems.

Table 1: Comparison of Solvents for Diels-Alder Reactions

| Solvent Type | Examples | Advantages | Disadvantages for this compound Synthesis |

| Aprotic Non-polar | Hexane, Toluene | Good solubility for non-polar reactants | Often volatile, flammable, and derived from petrochemicals |

| Polar Aprotic | DMF, DMSO | Can enhance rates of some reactions | High boiling points, difficult to remove, potential toxicity |

| Polar Protic | Ethanol, Methanol | Better environmental profile than many aprotic solvents | Can sometimes react with starting materials or products |

| Aqueous Media | Water | Non-toxic, non-flammable, inexpensive, potential rate enhancement | Poor solubility of non-polar reactants can be a challenge |

Atom Economy and Process Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The Diels-Alder reaction is a prime example of an inherently atom-economical process. libretexts.orgucalgary.ca

The synthesis of the cyclohexene scaffold of this compound via the Diels-Alder reaction between 1,3-butadiene and acrylonitrile (B1666552) is, in theory, 100% atom-economical, as all atoms of the reactants are present in the product.

Reaction: C₄H₆ (1,3-Butadiene) + C₃H₃N (Acrylonitrile) → C₇H₉N (Cyclohexene-carbonitrile)

To enhance process efficiency and selectivity, catalysts are often employed. While Lewis acids can improve yields and reaction rates, they often require anhydrous conditions and can be difficult to recycle. A greener approach is the use of organocatalysts, which are small organic molecules that can catalyze reactions with high efficiency and selectivity, often under milder conditions.

Table 2: Atom Economy and Efficiency Factors in the Synthesis of Cyclohexene-carbonitrile

| Metric | Definition | Relevance to this compound Synthesis | Ideal Scenario |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | The Diels-Alder reaction is inherently high in atom economy. | 100% |

| Yield | (Actual amount of product obtained / Theoretical amount of product) x 100% | Directly impacts the efficiency and cost-effectiveness of the synthesis. | >95% |

| Reaction Time | The duration required for the reaction to reach completion. | Shorter reaction times lead to higher throughput and lower energy consumption. | < 1 hour |

| E-Factor | (Total mass of waste / Mass of product) | A measure of the total waste generated in the process. | As close to 0 as possible |

| Catalyst Turnover | The number of moles of product formed per mole of catalyst. | High turnover numbers indicate an efficient and cost-effective catalyst. | High |

Reaction Pathways and Mechanistic Insights of Cyclohexa 2,4 Diene 1 Carbonitrile

Pericyclic Reactions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. wikipedia.org Cyclohexa-2,4-diene-1-carbonitrile is well-suited to engage in various pericyclic reactions, including cycloadditions and electrocyclic reactions, due to its π-electron system.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.commdpi.com Structurally, this compound possesses the necessary components to act as either the 4π-electron diene or, under certain circumstances, the 2π-electron dienophile.

The conjugated double bonds from C2 to C5 provide the classic 4π-electron system required for the diene component. masterorganicchemistry.com In this role, it can react with a variety of dienophiles to construct bicyclic systems. Compounds with similar structures, such as substituted cyclohexa-2,4-dienones, are known to be efficient 4π-components in Diels-Alder reactions with both electron-rich and electron-poor dienophiles, forming bicyclo[2.2.2]octenone derivatives. uoi.grrsc.org This suggests that this compound would readily react as a diene.

Conversely, the presence of the electron-withdrawing nitrile (-CN) group can activate an adjacent double bond, allowing the molecule to function as a dienophile. libretexts.orgyoutube.com While the diene portion is more electronically suited for a standard Diels-Alder reaction, its interaction with a particularly electron-rich diene could follow an "inverse-electron-demand" pathway. The dual reactivity showcases the compound's versatility in organic synthesis.

When this compound acts as a diene and reacts with an unsymmetrical dienophile, the formation of more than one regioisomer is possible. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and dienophile. wikipedia.org For a 1-substituted diene like this compound, the "ortho-para rule" generally predicts the outcome. wikipedia.orgyoutube.com The interaction is controlled by the alignment of the atoms with the largest coefficients in the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). wolfram.comlibretexts.org This typically favors the formation of the "ortho" (1,2-adduct) and "para" (1,4-adduct) products, with the "meta" (1,3-adduct) being disfavored. youtube.com

In addition to regioselectivity, the reaction's stereochemistry is a critical aspect. The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. wolfram.com When a cyclic diene is used, two diastereomeric products, designated endo and exo, can be formed. libretexts.org

Endo Product: The substituent(s) on the dienophile are oriented towards the π-system of the diene in the transition state.

Exo Product: The substituent(s) on the dienophile are oriented away from the π-system of the diene.

The endo product is generally the kinetically favored product, a principle known as the Alder-Endo rule. libretexts.orglibretexts.org This preference is attributed to favorable secondary orbital overlap between the p-orbitals of the substituent on the dienophile and the developing π-bond in the diene at the transition state. libretexts.org

| Reactant Role | Partner Type | Predicted Major Regioisomer | Predicted Major Stereoisomer | Governing Principle |

|---|---|---|---|---|

| Diene | Unsymmetrical Dienophile (e.g., Acrylonitrile) | "Ortho" (1,2-adduct) | Endo | Ortho/Para Rule & Alder-Endo Rule wikipedia.orglibretexts.org |

| Dienophile | Unsymmetrical Diene (e.g., 2-Methoxybutadiene) | Para | Endo | Inverse-Electron-Demand & Alder-Endo Rule wikipedia.orglibretexts.org |

While specific experimental data for this compound is limited, theoretical and computational methods provide powerful tools for predicting its reactivity. longdom.org Density Functional Theory (DFT) and other molecular orbital calculations are used to analyze the Frontier Molecular Orbitals (HOMO and LUMO) of the reactants. mdpi.com

The feasibility and rate of a Diels-Alder reaction are related to the energy gap between the diene's HOMO and the dienophile's LUMO (for normal electron demand). wolfram.com A smaller energy gap corresponds to a more favorable interaction and a faster reaction. Computational models can calculate these energies and predict whether this compound will react more readily as a diene or a dienophile with a given partner. nih.gov

Furthermore, these calculations can model the transition state energies for the formation of different regioisomers and stereoisomers. longdom.org By comparing the activation energies for the pathways leading to the ortho/meta/para and endo/exo products, a prediction of the major product under kinetic control can be made. longdom.orgnih.gov Such studies on analogous systems, like the reaction of cyclopentadiene (B3395910) with acrylonitrile (B1666552), have successfully predicted the experimental preference for the concerted cycloaddition pathway and the endo product. nih.gov

[2+2] Cycloadditions and Other Cycloaddition Modes

Beyond the [4+2] Diels-Alder reaction, cycloadditions involving different numbers of π-electrons are possible. A [2+2] cycloaddition combines two alkene components to form a four-membered cyclobutane (B1203170) ring. Unlike the thermally allowed Diels-Alder reaction, thermal [2+2] cycloadditions are typically symmetry-forbidden by the Woodward-Hoffmann rules. libretexts.orglibretexts.org

However, these reactions can often be achieved under photochemical conditions. nih.govlibretexts.orgresearchgate.net Upon absorption of UV light, an electron in one of the alkene components is promoted to an excited state, which alters the orbital symmetry and makes the suprafacial [2+2] cycloaddition a symmetry-allowed process. libretexts.org Given that structurally similar compounds like cyclohexa-2,4-dienones can undergo intramolecular [2+2] photocycloadditions, it is plausible that this compound could participate in similar reactions, either intermolecularly with another alkene or intramolecularly if a pendant alkene group were present. acs.org These reactions provide a valuable route to strained four-membered rings. nih.govlibretexts.org

Electrocyclic Reactions (e.g., ring-opening/closure of cyclic dienes)

Electrocyclic reactions are intramolecular pericyclic reactions that involve the conversion of a conjugated polyene into a cyclic compound with one fewer π-bond and one new σ-bond, or the reverse ring-opening process. wikipedia.orgpressbooks.pub this compound, as a cyclic conjugated diene, can potentially undergo a ring-opening reaction to form a substituted 1,3,5-hexatriene.

The stereochemical course of these reactions is dictated by the Woodward-Hoffmann rules and depends on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). chemeurope.comwikipedia.org The ring-opening of a cyclohexadiene to a hexatriene is a 6π-electron process.

| Reaction Condition | Number of π Electrons | Mode of Rotation | Stereochemical Outcome |

|---|---|---|---|

| Thermal (Δ) | 6π (e.g., Hexatriene → Cyclohexadiene) | Disrotatory | Predicted by Woodward-Hoffmann Rules libretexts.orgacs.org |

| Photochemical (hν) | 6π (e.g., Hexatriene → Cyclohexadiene) | Conrotatory | Predicted by Woodward-Hoffmann Rules libretexts.orgacs.org |

For the ring-opening of this compound, the reverse process applies. Under thermal conditions, a disrotatory opening would occur, while photochemical excitation would lead to a conrotatory ring-opening. numberanalytics.commasterorganicchemistry.com Studies on analogous cyclohexa-2,4-dienones have demonstrated stereoselective photochemical ring-opening to form diene-ketenes, supporting the potential for this pathway. ic.ac.uk The equilibrium between the cyclic and open-chain forms generally favors the six-membered ring over the acyclic triene, but the ring-opened product can often be trapped. pressbooks.pub

Radical Reaction Pathways

This compound can also participate in radical reactions. The most likely pathway involves the formation of a cyclohexadienyl radical. This can occur through two main mechanisms: the addition of an external radical to the diene system or the abstraction of a hydrogen atom from the ring. numberanalytics.comnumberanalytics.com

The C-H bonds at the C1 and C6 positions are allylic and doubly allylic, respectively, making them susceptible to abstraction by a radical initiator. Abstraction of a hydrogen atom from the C6 methylene (B1212753) group would generate a resonance-stabilized cyclohexadienyl radical. numberanalytics.com The reactivity of this radical intermediate is influenced by its substituents; the electron-withdrawing nitrile group at C1 would tend to decrease the radical's reactivity by lowering the energy of the Singly Occupied Molecular Orbital (SOMO). numberanalytics.com

Once formed, the cyclohexadienyl radical can engage in various subsequent reactions, including dimerization, or addition to other unsaturated molecules. Experimental and computational studies on the thermochemistry of the parent cyclohexadienyl radical have provided a deep understanding of its stability and bond dissociation enthalpies, which are crucial for predicting reaction viability. researchgate.net

Homolytic Cleavage and Radical Generation (e.g., from cyclohexadiene-1-carboxylic acids)

The generation of radical species from cyclohexadiene derivatives often begins with homolytic cleavage, a process where a covalent bond breaks, distributing the bonding electrons evenly between the two resulting fragments. youtube.comyoutube.com This process typically requires an input of energy, such as heat or ultraviolet (UV) radiation, to overcome the bond dissociation energy. youtube.com For instance, precursors like cyclohexadiene-1-carboxylic acids can be induced to generate radicals. While direct studies on cyclohexa-2,4-diene-1-carboxylic acid are specific, analogous reactions, such as the thermal decomposition of esters derived from 3-methylcyclohexa-1,4-diene-3-carboxylic acid in the presence of a radical initiator, demonstrate the generation of alkyl radicals. rsc.org

The initiation step involves the homolytic cleavage of a bond to create two radical species. libretexts.org In the context of related compounds, the homolytic cleavage of a peroxide initiator like benzoyl peroxide can generate radicals that subsequently react with the cyclohexadiene system. libretexts.org The stability of the resulting radical is a crucial factor; for example, the cleavage of a C-H or C-C bond adjacent to the diene system can lead to a resonance-stabilized allylic radical, which is a key intermediate in many subsequent reactions.

Intramolecular Radical Cyclizations (e.g., of cyclohexa-1,4-dienes)

Intramolecular radical cyclizations represent a powerful method for forming cyclic structures. In the context of cyclohexadiene systems, a radical positioned elsewhere in a molecule can add to one of the double bonds of the diene ring. Research has shown that chiral cyclohexa-1,4-diene substrates can undergo diastereoselective free-radical cyclization reactions. cardiff.ac.uk These reactions are often initiated by radical initiators like AIBN (azobisisobutyronitrile) with a radical mediator such as Bu3SnH (tributyltin hydride). cardiff.ac.uk

The process involves the generation of a radical which then attacks a double bond within the same molecule, leading to the formation of a new ring. mdpi.com The regioselectivity of this cyclization (i.e., which carbon of the double bond is attacked) and the stereoselectivity are key considerations. For example, in reactions of 1,6-enynes, a 5-exo cyclization is often favored. mdpi.com The development of photoredox catalysis has significantly expanded the scope and application of these cyclization reactions under mild conditions. mdpi.com

Intermolecular Radical Additions (e.g., Giese reaction to electron-deficient olefins)

The cyclohexadienyl radical, due to its delocalized nature, can participate in intermolecular radical additions. numberanalytics.com A prominent example is the Giese reaction, which involves the addition of a nucleophilic carbon-centered radical to an electron-deficient olefin, such as an α,β-unsaturated carbonyl compound or an acrylonitrile. wikipedia.orgnih.govrsc.org This reaction forms a new carbon-carbon bond and generates a new radical intermediate, which is then typically trapped by a hydrogen atom transfer (HAT) agent. rsc.org

The general mechanism for a Giese reaction is as follows:

Radical Generation: A radical is formed from a precursor. Carboxylic acids have become popular precursors due to their low cost and non-toxicity, undergoing decarboxylation to form the required radical. hw.ac.ukrsc.org

Addition: The nucleophilic radical adds to the β-position of the electron-deficient alkene. rsc.org

Trapping: The resulting electrophilic radical intermediate is trapped, often by a hydrogen atom donor, to yield the final product. rsc.org

The use of visible-light photoredox catalysis has enabled the generation of a wide variety of radicals for Giese reactions under mild conditions, expanding the reaction's utility. nih.govmdpi.com Substituents on the cyclohexadiene ring can influence the radical's reactivity; electron-donating groups tend to increase reactivity, while electron-withdrawing groups decrease it. numberanalytics.com

| Reaction Type | Description | Key Intermediates | Typical Reagents |

| Giese Reaction | Addition of a nucleophilic radical to an electron-deficient alkene. nih.govrsc.org | Carbon-centered radical (nucleophilic), Alkene radical (electrophilic). rsc.org | Radical precursor (e.g., carboxylic acid), electron-deficient olefin, initiator/catalyst (e.g., photoredox catalyst). nih.govrsc.org |

Chain Propagation and Termination Mechanisms

Radical reactions often proceed via a chain reaction mechanism, which consists of three main phases: initiation, propagation, and termination. libretexts.orglumenlearning.com

Initiation: This phase involves the initial formation of radical species, typically through homolytic cleavage induced by heat or light. libretexts.orglumenlearning.com The concentration of radicals formed is usually very low. chemistrysteps.com

Propagation: In this phase, a radical reacts with a stable molecule to form a new radical. libretexts.orglumenlearning.com This new radical can then continue the chain, leading to the formation of the product. Propagation steps are self-sustaining and can repeat thousands of times. chemistrysteps.com A common propagation step is the addition of a radical to a double bond or a hydrogen abstraction. libretexts.orglumenlearning.com

Termination: The chain reaction concludes when two radical species react with each other to form a stable, non-radical molecule. lumenlearning.comchemistrysteps.com This is a thermodynamically favorable but rare event due to the low concentration of radicals, making collisions between them infrequent. libretexts.org

The table below summarizes the change in the number of radicals during each phase of a chain reaction. chemistrysteps.com

| Phase | Change in Number of Radicals | Description |

| Initiation | 0 → 2 | A non-radical species forms two radicals. chemistrysteps.com |

| Propagation | 1 → 1 | A radical reacts with a non-radical to form a new radical. masterorganicchemistry.com |

| Termination | 2 → 0 | Two radicals combine to form a stable, non-radical product. chemistrysteps.com |

Nucleophilic and Electrophilic Reactions of the Cyclohexadiene Ring

Conjugate Additions (1,4-addition)

The conjugated diene system in this compound makes it susceptible to conjugate or 1,4-addition reactions. The nitrile group (-CN) is an electron-withdrawing group, which activates the diene system for nucleophilic attack. In a conjugate addition, a nucleophile attacks the terminal carbon (C-4) of the conjugated system. This leads to a resonance-stabilized intermediate (an enolate or similar species), where the negative charge is delocalized. wikipedia.orgchemeurope.com Subsequent protonation, typically at the α-carbon (C-1), yields the 1,4-addition product. wikipedia.orglibretexts.org

This type of reaction is common for α,β-unsaturated systems, including conjugated carbonyls and acrylonitriles. wikipedia.orgchemeurope.com The competition between 1,2- and 1,4-addition is often controlled by reaction conditions. Weakly basic nucleophiles and thermodynamic control (higher temperatures, longer reaction times) typically favor the more stable 1,4-addition product. libretexts.org

Direct Additions (1,2-addition)

Direct or 1,2-addition involves the addition of a reagent across one of the double bonds of the diene. In electrophilic additions to conjugated dienes, an electrophile adds to one carbon of a double bond, forming a resonance-stabilized allylic carbocation. libretexts.orgopenstax.org The nucleophile can then attack either of the carbons bearing the delocalized positive charge. Attack at the carbon adjacent to the initial site of electrophilic attack results in the 1,2-addition product. openstax.orglibretexts.org

The formation of the 1,2-adduct is often favored under kinetic control (low temperatures, short reaction times) because it proceeds through a lower-energy transition state, sometimes attributed to the proximity of the nucleophile to the adjacent carbocation center. libretexts.orgchemistrysteps.com However, the resulting product may be less thermodynamically stable than the 1,4-adduct. libretexts.org The ratio of 1,2- to 1,4-addition products is highly dependent on the specific reactants, the electrophile, and the reaction conditions. libretexts.orgmasterorganicchemistry.com

| Addition Type | Control | General Conditions | Product Stability |

| 1,4-Addition (Conjugate) | Thermodynamic | Higher Temperature, Weak Nucleophiles. libretexts.org | Generally more stable. libretexts.org |

| 1,2-Addition (Direct) | Kinetic | Lower Temperature, Strong Nucleophiles. libretexts.orglibretexts.org | Generally less stable. libretexts.org |

Regioselectivity and Stereoselectivity in Addition Reactions

The conjugated diene system of this compound is a key site for addition reactions. The regioselectivity and stereoselectivity of these reactions are dictated by the electronic nature of the diene, which is significantly influenced by the electron-withdrawing nitrile group, and the specific mechanism of the addition.

Electrophilic Addition: In the addition of electrophiles like hydrogen halides (HX), two potential modes of addition exist: 1,2-addition and 1,4-addition. The reaction proceeds via a carbocation intermediate. The stability of this intermediate governs the regioselectivity. The nitrile group deactivates the diene system towards electrophilic attack, but attack, if it occurs, would lead to a carbocation. The position of the initial protonation will be directed to produce the most stable carbocation, likely an allylic cation. The subsequent attack by the nucleophile (X⁻) can occur at either end of the allylic system, leading to a mixture of 1,2- and 1,4-adducts. The reaction's outcome is often temperature-dependent, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically controlled 1,4-adduct.

Cycloaddition Reactions (Diels-Alder): this compound can act as the diene component in a Diels-Alder reaction, a powerful tool for forming six-membered rings. acs.orgthieme-connect.deacs.org The reaction's stereospecificity is a key feature: the stereochemistry of the dienophile is retained in the product. amazonaws.com The presence of the electron-withdrawing nitrile group on the diene influences its reactivity. Typically, Diels-Alder reactions are most efficient with an electron-rich diene and an electron-poor dienophile. acs.org With this compound, the reaction would proceed most effectively with an electron-rich dienophile. The regioselectivity (the "ortho" vs. "meta" product) is governed by the electronic matching of the diene and dienophile termini. The stereoselectivity often favors the endo product due to secondary orbital interactions in the transition state, although exceptions exist. acs.org

Table 1: Predicted Selectivity in Addition Reactions

| Reaction Type | Reagent/Partner | Predicted Regioselectivity | Predicted Stereoselectivity | Controlling Factors |

|---|---|---|---|---|

| Electrophilic Addition | HBr | Mixture of 1,2- and 1,4-adducts. The 1,4-adduct may be thermodynamically favored. | Formation of new stereocenters; potential for diastereomeric mixtures depending on approach. | Temperature, carbocation stability. |

| Diels-Alder Cycloaddition | Maleic Anhydride (Electron-poor dienophile) | "Ortho" adduct favored due to orbital coefficients. | Endo adduct favored. acs.org | Frontier Molecular Orbital (FMO) theory, secondary orbital interactions. |

| Diels-Alder Cycloaddition | Ethyl Vinyl Ether (Electron-rich dienophile) | Regioselectivity determined by FMO interactions; reaction may be slow due to mismatched electronics. | Endo adduct generally favored. | FMO theory, reaction conditions (thermal). |

Transformations Involving the Carbonitrile Group

Reactions at the Nitrile Carbon (e.g., additions, potential transformations to ketones)

The carbon-nitrogen triple bond of the nitrile group is a site of electrophilicity and can undergo nucleophilic addition reactions. acs.org These transformations provide pathways to other important functional groups, most notably ketones.

A primary method for converting a nitrile to a ketone involves the use of organometallic reagents, such as Grignard or organolithium reagents. acs.orgwikipedia.orgpressbooks.pub The reaction proceeds through a two-step sequence:

Nucleophilic Addition: The organometallic reagent (R-MgX or R-Li) adds to the electrophilic carbon of the nitrile, breaking one of the π-bonds to form a resonance-stabilized imine anion salt. acs.orglibretexts.org This intermediate is generally stable and does not undergo a second addition, unlike additions to carbonyls which can lead to tertiary alcohols. pressbooks.pub

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine intermediate. acs.orgacs.org This process involves protonation of the imine nitrogen, nucleophilic attack by water, and eventual elimination of ammonia (B1221849) to yield the corresponding ketone. acs.org

In the context of this compound, this reaction must be considered in competition with potential 1,4-conjugate addition of the organometallic reagent to the diene system. rsc.orgstereoelectronics.org The choice of reagent and reaction conditions can influence the outcome. "Hard" nucleophiles like organolithium reagents tend to favor 1,2-addition at the nitrile, whereas "softer" reagents like organocuprates (Gilman reagents) are known to favor 1,4-conjugate addition to α,β-unsaturated systems.

Table 2: Transformation of the Nitrile Group to a Ketone

| Step | Reagent | Intermediate | Product | Mechanism Notes |

|---|---|---|---|---|

| 1 | CH₃MgBr (Grignard Reagent) | Magnesium imine salt | 1-(Cyclohexa-2,4-dien-1-yl)ethan-1-one | Nucleophilic attack at the nitrile carbon. libretexts.org |

| 2 | H₃O⁺ (Aqueous Acid) | Imine/Iminium ion | Hydrolysis of the imine intermediate. acs.org |

Impact of the Nitrile on Ring Aromatization Tendencies (e.g., dehydrogenation)

The conversion of the cyclohexadiene ring to a benzene (B151609) ring (aromatization) is a thermodynamically favorable process due to the large resonance stabilization energy of the aromatic system. This driving force is central to the reactivity of many cyclohexadiene derivatives. acs.org Aromatization is typically achieved through dehydrogenation, which involves the removal of two hydrogen atoms and the formation of a new π-bond.

Rearrangement Reactions

The this compound scaffold is susceptible to several classes of pericyclic rearrangement reactions, primarily sigmatropic shifts and electrocyclic reactions. These reactions are typically governed by the principles of orbital symmetry and can be induced thermally or photochemically. pressbooks.pub

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. wikipedia.org For a 1,3-cyclohexadiene (B119728) system, a thermal libretexts.orgnih.gov-hydrogen shift is a common rearrangement. libretexts.org In this compound, this would involve the migration of a hydrogen atom from the saturated C6 position to the C5 position, resulting in the formation of the isomeric cyclohexa-1,3-diene-1-carbonitrile. Such rearrangements are often reversible, with the equilibrium favoring the most thermodynamically stable isomer. stereoelectronics.org

Electrocyclic Reactions: These reactions involve the concerted cyclization of a conjugated polyene or the reverse ring-opening process. thieme-connect.de Under photochemical conditions, 1,3-cyclohexadienes can undergo a conrotatory ring-opening to form a substituted 1,3,5-hexatriene. acs.orgpressbooks.pub For this compound, this would lead to a (hexa-1,3,5-trien-1-yl)carbonitrile isomer. Conversely, thermal electrocyclic ring-closure of a suitable hexatriene precursor could be a synthetic route to the cyclohexadiene ring system. pressbooks.pub The stereochemistry of these reactions is highly specific and predicted by the Woodward-Hoffmann rules. pressbooks.pub

Table 3: Potential Rearrangement Reactions

| Reaction Type | Condition | Predicted Product | Governing Principle |

|---|---|---|---|

| libretexts.orgnih.gov-Sigmatropic Shift | Thermal (Heat) | Cyclohexa-1,3-diene-1-carbonitrile | Suprafacial hydrogen migration across the diene π-system. libretexts.org |

| Electrocyclic Ring Opening | Photochemical (hν) | (Hexa-1,3,5-trien-1-yl)carbonitrile | Conrotatory opening of the cyclohexadiene ring. acs.orgpressbooks.pub |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Cyclohexa-2,4-diene-1-carbonitrile, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a complete picture of its structure.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on the known effects of its functional groups and structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinylic, allylic, and methylene (B1212753) protons. The electron-withdrawing nitrile group at the C1 position will significantly influence the chemical shift of the adjacent proton (H1).

Expected ¹H NMR Chemical Shift Assignments

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H1 | ~3.5 - 4.0 | Multiplet | Deshielded by the adjacent electron-withdrawing nitrile group and the diene system. |

| H2, H3, H4, H5 | ~5.5 - 6.5 | Multiplets | Olefinic protons of the conjugated diene system. Complex splitting patterns are expected due to mutual coupling. |

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct resonances corresponding to the seven carbon atoms in the molecule. The chemical shifts are characteristic of the electronic environment of each carbon. oregonstate.edu The nitrile carbon and the sp²-hybridized carbons of the diene system are expected to resonate in the downfield region of the spectrum. oregonstate.eduwisc.edu

Expected ¹³C NMR Chemical Shift Assignments

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 | ~35 - 45 | Aliphatic carbon bearing the nitrile group. |

| C2, C3, C4, C5 | ~120 - 140 | sp² carbons of the conjugated diene system. |

| C6 | ~25 - 35 | Aliphatic methylene carbon. |

Coupling Constant Analysis: The coupling constants (J-values) in the ¹H NMR spectrum provide valuable information about the connectivity and stereochemistry of the molecule. Typical coupling constants for protons in a six-membered ring containing double bonds would be observed. ucsd.eduorganicchemistrydata.org

Vicinal coupling (³JHH) between cis-alkenic protons typically ranges from 6-12 Hz. ucsd.edu

Allylic coupling (⁴JHH) between protons separated by a double bond is usually small, around 1-3 Hz. organicchemistrydata.org

Geminal coupling (²JHH) between the diastereotopic H6 protons would likely be in the range of -10 to -15 Hz. ucsd.edu

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. It would show correlations between adjacent protons, for example, between H1 and H2, H1 and H6, and among the olefinic protons H2, H3, H4, and H5, confirming the spin system within the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its attached carbon atom (e.g., H1 to C1, H6 to C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for piecing together the molecular skeleton. Key expected correlations would include the coupling from the H6 protons to the C1 and C5 carbons, and from the H1 proton to the C2, C5, and nitrile carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the stereochemistry and 3D structure of the molecule. For instance, NOESY could reveal the spatial relationship between the H1 proton and other protons on the ring, helping to define the molecule's preferred conformation.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The conjugated diene system of this compound gives rise to specific absorption bands in the IR spectrum.

C=C Stretching: The stretching vibrations of the conjugated double bonds are expected to appear in the 1600–1650 cm⁻¹ region. elte.hu Often, two distinct bands can be observed, corresponding to symmetric and asymmetric stretching modes.

=C-H Stretching: The stretching vibrations of the vinylic C-H bonds typically occur just above 3000 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations (wagging) for the C-H bonds on the double bonds produce strong absorptions in the 650–1000 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Raman spectroscopy is often complementary to IR, as the more symmetric vibrations, like the C=C symmetric stretch, can be highly Raman active.

The carbonitrile (C≡N) group has a very distinct and easily identifiable vibrational frequency.

C≡N Stretch: A sharp, strong to medium intensity absorption band is expected in the range of 2210–2260 cm⁻¹. The conjugation with the diene system may slightly lower this frequency compared to a simple alkyl nitrile. This sharp band is often a clear indicator of the presence of a nitrile functional group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio.

For this compound, the molecular formula is C₇H₇N. HRMS can verify this composition with high precision.

Precise Mass: The calculated monoisotopic mass for C₇H₇N is 105.057849228 Da. nih.gov

Formula Confirmation: An experimental HRMS measurement yielding a mass value extremely close to this calculated value (typically within 5 ppm) would unequivocally confirm the elemental formula as C₇H₇N. This allows for the confident differentiation of the compound from other potential isomers or molecules with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Confirmation

With a molecular weight of approximately 105.14 g/mol , the molecular ion peak [C₇H₇N]⁺• would be expected at m/z 105. Key fragmentation pathways for this compound would likely include a retro-Diels-Alder (rDA) reaction, a characteristic fragmentation for cyclohexene-containing rings. researchgate.netwikipedia.org This pericyclic reaction involves the cleavage of the ring to form a diene and a dienophile.

Two primary rDA pathways are plausible for this compound:

Formation of a butadiene radical cation (m/z 54) and neutral acrylonitrile (B1666552) (53 u).

Formation of neutral butadiene (54 u) and an acrylonitrile radical cation (m/z 53).

Another significant fragmentation pathway common to nitriles is the loss of a hydrogen cyanide (HCN) molecule (27 u). This would result in a fragment ion at m/z 78 ([M-HCN]⁺•). Further fragmentation of these primary ions would lead to smaller charged species, creating a unique mass spectrum that serves as a fingerprint for the compound's structure. For instance, cyclohexene (B86901) itself typically fragments to a base peak at m/z 54, corresponding to the butadiene radical cation. youtube.com The analysis of these characteristic fragments is crucial for confirming the presence of the cyclohexadiene ring and the carbonitrile group.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Plausible Mechanism |

|---|---|---|

| 105 | [C₇H₇N]⁺• | Molecular Ion |

| 78 | [C₆H₆]⁺• | Loss of HCN |

| 54 | [C₄H₆]⁺• | Retro-Diels-Alder Reaction |

| 53 | [C₃H₃N]⁺• | Retro-Diels-Alder Reaction |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for studies involving radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species that have unpaired electrons, such as free radicals. nih.gov In the context of this compound, EPR spectroscopy would be invaluable for investigating the structure and electronic environment of any radical intermediates that might form during chemical reactions or upon electrochemical reduction/oxidation.

For example, if this compound were to accept an electron, it would form a radical anion. EPR spectroscopy could confirm the formation of this species and provide insight into the distribution of the unpaired electron's spin density across the molecule. acs.orgbibliotekanauki.pl The hyperfine coupling constants observed in the EPR spectrum, arising from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N), would reveal which atoms are most involved in the radical's semi-occupied molecular orbital (SOMO). researchgate.net

However, a review of currently available scientific literature indicates that specific EPR studies on radical intermediates derived from this compound have not been reported. Such research would be a novel area of investigation, potentially shedding light on its reaction mechanisms and electronic properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. mdpi.com

For this compound, a successful X-ray crystallographic analysis would yield a detailed structural model, including the precise locations of all carbon, nitrogen, and hydrogen atoms. This would confirm the molecular structure, including the non-planar conformation of the cyclohexadiene ring. At present, specific crystallographic data for this compound is not available in published literature or crystallographic databases. Therefore, the subsequent subsections on bond lengths, angles, and conformation are based on data from closely related structures and theoretical principles.

Without a specific crystal structure for this compound, a definitive analysis of its experimental bond parameters is not possible. However, expected values can be inferred from analyses of structurally similar compounds, such as substituted cyclohexadienes. These studies consistently show a non-planar ring system. acs.org The bond lengths and angles would reflect the hybridization of the carbon atoms: the sp-hybridized carbon of the nitrile group, the four contiguous sp²-hybridized carbons of the conjugated diene system, and the single sp³-hybridized carbon at the 6-position.

The C≡N triple bond is expected to be approximately 1.15 Å. The C=C double bonds within the diene system would be around 1.34 Å, while the C-C single bonds within the ring would be longer, in the range of 1.50-1.54 Å. The bond angles for the sp² carbons would be close to 120°, while the angle for the sp³ carbon would be nearer to the tetrahedral angle of 109.5°. These values would be slightly distorted due to ring strain and substituent effects.

Table 2: Representative Bond Lengths from a Related Dihydropyrrole Structure Note: The following data is for a related heterocyclic system, N-Boc-2,5-dihydro-1H-pyrrole, and is provided for illustrative purposes as direct experimental data for this compound is unavailable. The values represent typical bond lengths in a partially unsaturated six-membered ring analogue. acs.org

| Bond | Length (Å) |

|---|---|

| C=C | 1.335 |

| C-N | 1.460 |

| C-C (single) | 1.505 |

Table 3: Representative Bond Angles from a Related Dihydropyrrole Structure Note: This data is for N-Boc-2,5-dihydro-1H-pyrrole and is illustrative. acs.org

| Angle | Value (°) |

|---|---|

| C-N-C | 112.5 |

| N-C-C (single) | 105.7 |

| N-C=C | 111.4 |

The conformation of a molecule in the crystalline state is its lowest-energy arrangement within the crystal lattice. For cyclohexadiene rings, a planar conformation is energetically unfavorable due to significant angle strain. Therefore, this compound is expected to adopt a non-planar conformation. researchgate.net

Based on studies of related 1,3- and 1,4-cyclohexadienes, the ring can exist in various conformations such as a twisted boat or, more commonly, a half-chair. acs.org In the absence of a crystal structure for this compound, its precise solid-state conformation remains undetermined. The actual conformation would be a balance between minimizing internal torsional and angle strain and optimizing intermolecular packing forces within the crystal. The presence of the sp³-hybridized carbon at position 6 is the primary reason for the ring's puckering, similar to the well-studied conformations of cyclohexane. youtube.comlibretexts.org

Theoretical and Computational Investigations of Cyclohexa 2,4 Diene 1 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the behavior of molecules from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For Cyclohexa-2,4-diene-1-carbonitrile, such calculations would be crucial for a fundamental understanding of its properties.

The electronic structure of a molecule governs its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

While no specific HOMO-LUMO data exists for this compound in the literature, studies on related substituted dienes and other organic molecules demonstrate the utility of this analysis. For instance, DFT calculations have been used to determine the HOMO-LUMO gaps in various compounds to explain their reactivity and electronic properties. semanticscholar.org For this compound, one would expect the conjugated diene system to be the primary location of the HOMO, while the electron-withdrawing nitrile group would likely influence the energy and localization of the LUMO.

Table 1: Hypothetical Data Table for Electronic Properties of this compound

| Parameter | Calculated Value (Method) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as no published data is available.

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy, which would be invaluable for confirming the structure of this compound.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of IR absorptions, corresponding to specific bond stretches and bends. For this compound, characteristic peaks for the C≡N stretch, C=C stretches of the diene, and various C-H bends would be expected.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions. Time-dependent DFT (TD-DFT) is a common method for predicting the wavelengths of maximum absorption (λmax), which for this molecule would likely correspond to π-π* transitions within the conjugated system.

While no specific predicted spectroscopic data for this compound are published, the methodologies are well-established for a wide range of organic molecules. semanticscholar.org

Table 2: Hypothetical Data Table for Predicted Spectroscopic Parameters of this compound

| Spectroscopy | Parameter | Predicted Value (Method) |

| ¹³C NMR | Chemical Shift (C≡N) | Data not available |

| ¹H NMR | Chemical Shift (vinyl H) | Data not available |

| IR | C≡N Stretch Freq. (cm⁻¹) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

This table is for illustrative purposes only, as no published data is available.

The cyclohexadiene ring is not planar and can adopt different conformations. The presence of a substituent, in this case, a nitrile group, will lead to different spatial arrangements with varying energies. Computational methods can be used to perform a conformational search to identify the different possible conformers and calculate their relative energies to determine the most stable, or ground-state, conformation. For this compound, the pseudo-axial and pseudo-equatorial positions of the nitrile group would be of key interest. However, specific conformational analysis studies for this molecule are not available in the scientific literature.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

For any potential reaction involving this compound, such as Diels-Alder reactions or electrophilic additions, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate. Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. There are no published IRC studies for reactions involving this compound.

From the energies of the reactants and the transition state, the activation energy (Ea) for a reaction can be calculated. The activation energy is a critical factor in determining the rate of a reaction. Using transition state theory, it is also possible to calculate the theoretical reaction rate constant. This information is vital for understanding the feasibility and kinetics of a chemical process. To date, no such calculations have been reported for this compound.

Table 3: Hypothetical Data Table for a Potential Reaction of this compound

| Reaction Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |

| Diels-Alder with Maleimide | Data not available | Data not available |

| Electrophilic Addition of HBr | Data not available | Data not available |

This table is for illustrative purposes only, as no published data is available.

Based on a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research on the theoretical and computational investigations of This compound that directly correspond to the detailed outline provided in your request.

Specifically, dedicated studies concerning the following aspects of this particular compound could not be located:

Computational Elucidation of Regioselectivity and Stereoselectivity: No specific research papers detailing Natural Bond Orbital (NBO) analysis or similar computational methods to elucidate the regioselectivity and stereoselectivity of reactions involving this compound were found.

Molecular Dynamics (MD) Simulations: There is no readily available literature on MD simulations conducted to study the dynamic behavior or intermolecular interactions related to the reactivity of this compound.

QSAR/QSPR Studies: A search for Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focused specifically on the reactivity parameters of this compound did not yield any relevant results.

Due to the absence of specific research findings, data, and corresponding data tables for this compound within these advanced computational and theoretical frameworks, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of your outline. Proceeding would necessitate the fabrication of data and research details, which would compromise the integrity and factual basis of the content.

Therefore, the requested article cannot be generated at this time. Should relevant research on this compound become available in the future, this topic could be revisited.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Cyclohexadiene-Carbonitrile Transformations

The synthesis and subsequent transformation of cyclohexa-2,4-diene-1-carbonitrile are ripe for innovation through the development of new catalytic systems. A primary focus is on the catalytic dearomatization of readily available benzonitriles, which offers a direct route to this functionalized cyclohexadiene. Research into dearomatization strategies using lithiated nucleophiles with benzonitriles has shown promise for creating highly substituted cyclohexadienes efficiently and diastereoselectively without the need for transition metal catalysts. confex.com

Furthermore, catalysts are crucial for controlling the downstream reactions of the diene. For instance, metal-oxide catalysts containing elements like vanadium, chromium, and molybdenum are known to be effective in ammoxidation reactions to produce nitriles. google.com Adapting such catalysts could provide pathways for further functionalization. Similarly, copper-based catalysts, such as Cu-MgO, have been successfully used for the gas-phase hydrogenation of benzonitrile (B105546) to benzylamine (B48309), suggesting their potential for selective reductions of the diene or nitrile functionalities in the target molecule. researchgate.netrsc.org The development of conformationally dynamic catalysts, which can switch between different active states, presents another exciting frontier for controlling complex transformations. nih.gov

Future work will likely focus on designing catalysts that can selectively activate either the diene or the nitrile group, or facilitate tandem reactions that build molecular complexity in a single step.

Table 1: Examples of Catalytic Systems for Related Nitrile and Diene Transformations

| Catalyst System | Transformation | Precursor(s) | Key Advantages |

|---|---|---|---|

| Lithiated Nitriles | Dearomatization | Benzonitriles | Catalyst-free, rapid, diastereoselective confex.com |

| V-Cr-B-Mo Oxides | Ammoxidation | Aromatic Hydrocarbons | Gas-phase reaction for nitrile synthesis |

| Ca(OH)₂/Al₂O₃ | Catalytic Pyrolysis | Polyethylene Terephthalate (PET) | Selective production of benzonitrile mdpi.com |

| 12% Cu-MgO | Gas-Phase Hydrogenation | Benzonitrile | High selectivity to benzylamine without additives researchgate.netrsc.org |

| Rh₂(S-PTAD)₄ | Intermolecular Cyclopropanation | Olefins, Diazoacetonitrile | High stereocontrol for nitrile-substituted cyclopropanes nih.gov |

Exploration of Photoinduced Reaction Pathways for Enhanced Selectivity

Photochemistry offers a powerful tool for manipulating the reactivity of conjugated systems like this compound. nih.gov The input of light energy can access electronically excited states with reactivity patterns distinct from ground-state thermal reactions, enabling the formation of unique and strained molecular architectures. nih.gov The photochemical interconversion between 1,3-cyclohexadiene (B119728) and hexatriene is a classic example of a pericyclic reaction controlled by light, and these fundamental principles are directly applicable to the nitrile-substituted analogue.

Emerging research focuses on using visible-light photocatalysis to generate reactive radical species under mild conditions. uni-regensburg.de This approach could be applied to achieve novel C-H functionalizations or to drive cycloaddition reactions with high selectivity. For example, photocatalytic methods have been developed for the synthesis of complex nitrogen-containing heterocycles, demonstrating the power of this strategy. mdpi.com Another innovative approach combines photochemistry with metal complexation to drive reactions toward a desired isomer. In a related system, a photochemical synthesis of trans-cyclooctenes was achieved by continuously pumping the reaction mixture through a silver nitrate-impregnated silica (B1680970) gel column, which selectively trapped the trans-isomer, thereby pulling the reaction equilibrium to completion. nih.gov Such a strategy could be envisioned to selectively isolate specific stereoisomers of cycloaddition products derived from this compound.

Mechanistic Investigations using Advanced Time-Resolved Spectroscopic Techniques

A deep understanding of reaction mechanisms is fundamental to controlling chemical outcomes. For this compound, particularly in its photoinduced reactions, advanced time-resolved spectroscopic techniques are invaluable. These methods can track the evolution of molecular structures on timescales ranging from femtoseconds to nanoseconds, revealing the intricate details of bond breaking and formation. tandfonline.com

Time-resolved photoelectron spectroscopy (TRPES) has been used to study the excited-state dynamics of the parent molecule, 1,3-cyclohexadiene. These experiments have elucidated the timescale of the ring-opening reaction, identifying a 35 fs incubation time on the excited state followed by a 60 fs progression to the ground state of either hexatriene or back to the cyclohexadiene. A more recent study using time-resolved photoemission spectroscopy provided even greater detail, identifying the specific reactive electronic state that drives the ring-opening process. researchgate.net Applying these ultrafast techniques to this compound would reveal how the electron-withdrawing nitrile group influences the excited-state potential energy surfaces and reaction dynamics. Time-resolved infrared (TRIR) spectroscopy could also be employed to observe the vibrational signatures of transient species, providing a complementary view of the reaction intermediates. orgsyn.org

Table 2: Key Findings from Time-Resolved Spectroscopy on 1,3-Cyclohexadiene

| Technique | Key Finding | Timescale | Reference |

|---|---|---|---|

| Time-Resolved Photoelectron Spectroscopy | Dynamics proceed on a single excited state surface; two parallel reaction channels confirmed. | 35 ± 10 fs (incubation), 60 ± 10 fs (reaction) | |

| Time-Resolved Photoemission Spectroscopy | Identification of the 3¹A⁻ state as the true reactive state driving the ring-opening isomerization. | < 1 ps | researchgate.net |

| SF-TDDFT (Computational) | Characterization of critical geometries on potential energy surfaces along the ring-opening coordinate. | N/A | tandfonline.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale discovery to industrial production requires safe, scalable, and efficient synthesis protocols. Flow chemistry and automated synthesis platforms offer significant advantages in this regard. youtube.com By performing reactions in continuous-flow microreactors, chemists can achieve better control over reaction parameters (temperature, pressure, residence time), enhance safety by minimizing the volume of hazardous reagents at any given time, and facilitate straightforward scaling-up. rhhz.netnih.govnih.gov

The synthesis of nitriles, which can involve toxic reagents like cyanides or unstable intermediates like azides, is particularly well-suited for flow chemistry. rhhz.netrsc.org For example, a continuous-flow protocol for the Schmidt reaction of aldehydes with trimethylsilyl (B98337) azide (B81097) (TMSN₃) has been developed, providing rapid and high-yielding access to a variety of nitriles with improved safety. rhhz.net Another method enables the direct conversion of carboxylic acids to nitriles using supercritical acetonitrile (B52724) in a high-temperature/pressure flow system, eliminating the need for catalysts or additives. acs.orgnih.gov These methodologies could be adapted for the synthesis of this compound or its precursors.

Beyond synthesis, fully automated platforms are being developed that integrate reaction execution with planning, purification, and analysis. nih.govsigmaaldrich.comfu-berlin.deyoutube.com These systems use robotics and data-driven algorithms to accelerate the discovery and optimization of multi-step synthetic routes, which could be harnessed to explore the complex reaction space of this compound derivatives. nih.govresearchgate.net

Computational Design of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing chemical reactivity. zib.de For this compound, computational methods can provide deep insights into its behavior in pericyclic reactions, such as Diels-Alder cycloadditions. DFT calculations can be used to model reaction pathways, determine the energies of transition states, and predict how substituents will influence reaction rates and selectivity. nih.govrsc.org

For instance, a DFT study on the cycloaddition reactions of the highly reactive 1,2-cyclohexadiene showed that electron-withdrawing substituents decrease the activation barrier for the initial bond formation but increase the barrier for the subsequent ring-closing step. nih.gov Similar studies on this compound would allow researchers to computationally screen a wide range of derivatives with different substitution patterns. This in silico design process can identify promising candidates with tailored reactivity—for example, dienes that are more reactive, more selective in their cycloadditions, or possess specific electronic properties for materials science applications. escholarship.org By predicting reaction outcomes and thermodynamic properties, computational design can guide and prioritize experimental efforts, saving significant time and resources in the laboratory. researchgate.net

Q & A

Q. What spectroscopic techniques are most effective for characterizing Cyclohexa-2,4-diene-1-carbonitrile, and how are key functional groups identified?

Methodological Answer:

- IR Spectroscopy : Identify nitrile (C≡N) stretching vibrations (~2200–2260 cm⁻¹) and conjugated diene (C=C) stretches (~1600–1650 cm⁻¹). Computational studies (e.g., DFT) can validate experimental IR peaks by simulating vibrational modes .

- NMR : Use -NMR to resolve olefinic protons (δ 5.0–6.5 ppm) and nitrile-adjacent protons. -NMR detects nitrile carbons (δ 115–125 ppm) and conjugated diene carbons .

- GC-MS : Compare fragmentation patterns with predicted spectra (e.g., m/z ratios for molecular ions and characteristic losses like HCN) .

Q. How is the purity of this compound assessed after synthesis?

Methodological Answer:

Q. What synthetic routes are reported for this compound derivatives?

Methodological Answer:

- Cycloaddition Reactions : Diels-Alder reactions using nitrile-containing dienophiles and conjugated dienes. Monitor regioselectivity via -NMR .

- Functionalization of Precursors : Modify cyclohexene derivatives via cyanation (e.g., using CuCN or Pd-catalyzed protocols). Optimize reaction conditions (temperature, solvent) to avoid side products .

Advanced Research Questions

Q. How can computational methods predict the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Use functionals like B3LYP/6-311+G(d,p) for accuracy .

- Reactivity Studies : Simulate transition states for cycloadditions or nitrile hydrolysis. Compare activation energies to experimental kinetics .

Q. How to resolve contradictions between experimental and computational vibrational spectra for Cyclohexa-2,4-diene derivatives?

Methodological Answer:

- Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to DFT-calculated spectra to improve agreement with experimental IR peaks .

- Isotopic Labeling : Use deuterated analogs to confirm assignments of ambiguous bands (e.g., C=C vs. C=O stretches in keto-enol tautomers) .

Q. What strategies stabilize this compound against thermal or photochemical degradation?

Methodological Answer:

Q. How to analyze regioselectivity in electrophilic addition reactions of this compound?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time. Use -NMR to track product ratios (e.g., 1,2- vs. 1,4-adducts).

- Computational Modeling : Calculate Fukui indices to identify electron-rich regions prone to electrophilic attack .

Data Contradiction Analysis

Q. Conflicting NMR chemical shifts for nitrile-containing cyclohexadienes: How to validate assignments?

Methodological Answer:

Q. Discrepancies in reported reaction yields: What experimental variables require optimization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products